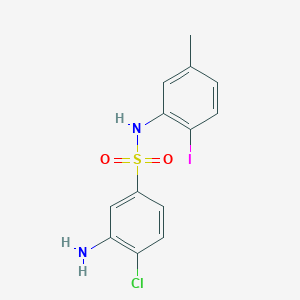

3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide

Description

3-Amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide is a benzenesulfonamide derivative characterized by a unique substitution pattern. The core structure comprises a benzene ring with an amino (-NH₂) group at position 3, a chlorine atom at position 4, and a sulfonamide (-SO₂NH-) group at position 1. The N-substituent is a 2-iodo-5-methylphenyl group, introducing both iodine (a heavy halogen) and a methyl group to the aromatic system.

Properties

IUPAC Name |

3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClIN2O2S/c1-8-2-5-11(15)13(6-8)17-20(18,19)9-3-4-10(14)12(16)7-9/h2-7,17H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZXYXBXFPMTNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClIN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.

Iodination: The amino group is protected, and the compound undergoes iodination to introduce the iodo group.

Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for synthesizing sulfonamide-based drugs with antibacterial and antifungal properties.

Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Key Compounds:

*Calculated molecular weight based on formula.

Substituent Impact:

- Iodine vs. Bromine/Chlorine : The 2-iodo group in the target compound increases molecular weight and lipophilicity compared to bromine (e.g., ) or chlorine analogs. Iodine’s larger atomic radius may enhance binding affinity in hydrophobic enzyme pockets but could reduce solubility .

- Methyl vs. Methoxy : The 5-methyl group in the target compound contributes to lipophilicity, whereas methoxy groups (e.g., ) improve solubility through hydrogen bonding.

- Heterocyclic Additions: Compounds with fused heterocycles (e.g., quinazolinone in or thiadiazole in ) show enhanced COX-2 inhibition but require more complex synthesis routes.

COX-2 Inhibition:

- Quinazolinone Derivatives: The most active analog in the evidence, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, achieves 47.1% COX-2 inhibition at 20 μM, though significantly less potent than celecoxib (80.1% at 1 μM) .

- Halogenated Analogs : Brominated and chlorinated derivatives (e.g., ) lack direct activity data but are structurally similar to COX-2 inhibitors like chlortalidone (a diuretic with sulfonamide structure, ).

- Target Compound : While its activity is unreported, the iodine substituent may improve target binding due to halogen bonding, a feature exploited in kinase inhibitors and other therapeutics.

Physicochemical Properties

- Solubility : Many sulfonamide derivatives exhibit poor aqueous solubility at higher concentrations (e.g., >50 μM) due to aromatic stacking and lipophilic substituents . The iodine and methyl groups in the target compound likely exacerbate this issue.

Biological Activity

3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its unique molecular structure, which includes an amino group, a sulfonamide moiety, and halogen substitutions. This compound belongs to the class of benzenesulfonamides, known for diverse biological activities, including antibacterial and anticancer effects. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : C13H12ClN2O2S

- Molecular Weight : Approximately 388.22 g/mol

- Structure : The compound features a sulfonamide group attached to a chlorinated and iodinated aromatic ring.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including 3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide, exhibit various biological activities:

- Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial properties, often acting as competitive inhibitors of the enzyme dihydropteroate synthase in bacterial folate synthesis.

- Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific pathways.

Comparative Analysis with Related Compounds

The biological activity of 3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide can be compared with other sulfonamide derivatives to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-amino-N-(4-chloro-5-methylphenyl)benzene-1-sulfonamide | Different halogen substitution | Varies in antibacterial spectrum |

| 4-amino-N-(2-bromo-6-methylphenyl)benzene-1-sulfonamide | Contains bromine instead of iodine | Potentially different biological activity |

| 3-amino-N-(2-fluoro-5-methylphenyl)benzene-1-sulfonamide | Fluorine substitution | May exhibit unique pharmacokinetic properties |

The mechanism of action for 3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide is hypothesized based on the activities of similar compounds:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to folate synthesis in bacteria.

- Apoptosis Induction : Evidence from related compounds suggests that this sulfonamide may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of benzenesulfonamides:

-

Anticancer Studies : A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 and U937, with IC50 values indicating potent activity at sub-micromolar concentrations .

- Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|----------|-----------|------------|

| Compound A | MCF-7 | 0.65 |

| Compound B | U937 | 0.75 |

- Table 1: Cytotoxic Activity Against Cancer Cell Lines

-

Cardiovascular Effects : Research indicated that certain benzenesulfonamides could influence coronary resistance by acting on calcium channels, suggesting potential cardiovascular applications .

- Table 2: Effects on Coronary Resistance

| Compound Name | Dose (nM) | Effect on Coronary Resistance |

|------------------------------------|-----------|-------------------------------|

| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Decreased |

| Control | - | No change |

- Table 2: Effects on Coronary Resistance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.